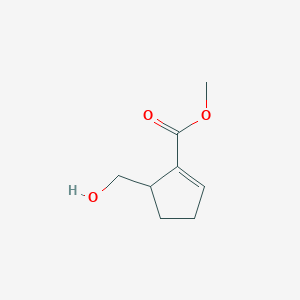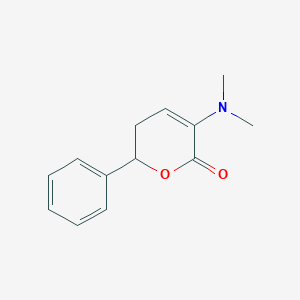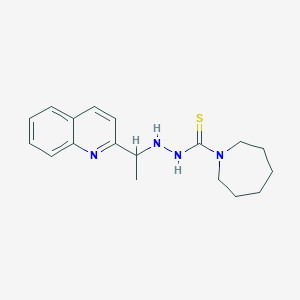
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety linked to an azepane ring through a carbothiohydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with azepane and carbothiohydrazide under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the Skraup synthesis is a common method used to prepare quinoline derivatives, which can then be further reacted with azepane and carbothiohydrazide to form the desired compound .
Industrial Production Methods
Industrial production of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maximize efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a DNA-binding agent and as a novel inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-quinolin-2-ylethylideneamino)azepane-1-carbothioamide: Shares a similar structure but differs in the functional groups attached to the azepane ring.
N-aryl azepane derivatives: These compounds have similar azepane structures but with different substituents on the nitrogen atom.
Uniqueness
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is unique due to its specific combination of a quinoline moiety and an azepane ring linked through a carbothiohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90504-22-6 |
|---|---|
Molekularformel |
C18H24N4S |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide |
InChI |
InChI=1S/C18H24N4S/c1-14(16-11-10-15-8-4-5-9-17(15)19-16)20-21-18(23)22-12-6-2-3-7-13-22/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
YINIEYCTRUUCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)

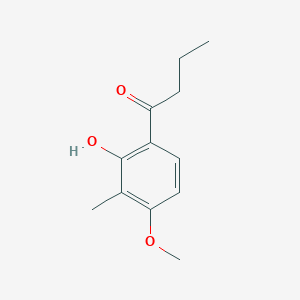

![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
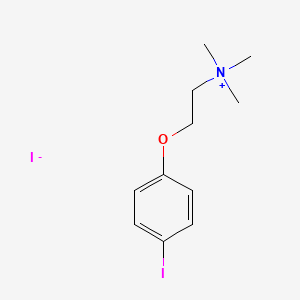

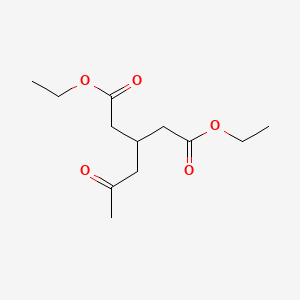
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
